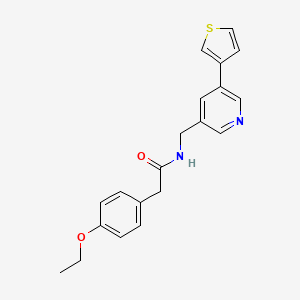

2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Description

This compound features a central acetamide scaffold substituted with a 4-ethoxyphenyl group and a pyridinylmethyl moiety bearing a thiophen-3-yl substituent.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-2-24-19-5-3-15(4-6-19)10-20(23)22-12-16-9-18(13-21-11-16)17-7-8-25-14-17/h3-9,11,13-14H,2,10,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBPYLORWOLUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as 4-ethoxybenzaldehyde and 5-(thiophen-3-yl)pyridine. These intermediates are then subjected to a series of reactions including condensation, reduction, and acylation to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the potential of this compound as an antimicrobial agent. A series of derivatives containing thienylpyridyl and acetamide moieties were synthesized and evaluated for their antibacterial properties. For instance, compounds similar to 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicated that modifications on the thiophene or pyridine rings could enhance bioactivity .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In a study focusing on larvicidal activity against pests such as Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth), this compound exhibited promising results, with a lethality rate reaching up to 100% at specific concentrations . This highlights its potential use in agricultural pest management.

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be explored as a precursor for synthesizing functional materials. Research indicates that derivatives can be utilized in creating novel polymers with desirable thermal and mechanical properties. The incorporation of thiophene and pyridine units into polymer matrices has been shown to enhance electrical conductivity and thermal stability, making them suitable for electronic applications .

Case Study 1: Antimicrobial Efficacy

In a systematic evaluation, a library of acetamide derivatives, including this compound, was tested against clinical strains of bacteria. The study found that specific modifications to the ethoxy group significantly influenced antibacterial activity, with some derivatives achieving minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Agricultural Applications

A field study assessed the effectiveness of the compound against agricultural pests. The results demonstrated that formulations containing this compound provided substantial control over pest populations while exhibiting low toxicity to beneficial insects . This positions the compound as a viable candidate for eco-friendly pest control solutions.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

2.2 Key Comparative Insights

- Anti-Proliferative Activity: Indazole-based analogs (e.g., compound 6b in ) demonstrate anti-proliferative effects, likely due to interactions with kinase or DNA repair pathways.

- Electronic and Solubility Profiles: The 4-ethoxyphenyl group in the target compound increases lipophilicity vs. polar groups (e.g., sulfonamides in K306), which may enhance cellular uptake but reduce aqueous solubility .

- Synthetic Complexity :

2.3 Pharmacokinetic and Thermodynamic Considerations

- Metabolic Stability : Thiophene-containing compounds (e.g., target compound, K306) may undergo cytochrome P450-mediated oxidation, whereas ethoxyphenyl groups could slow hepatic clearance compared to chlorophenyl analogs () .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide , with the CAS number 1795303-18-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 352.5 g/mol. The structure features an ethoxyphenyl group and a thiophen-pyridine moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1795303-18-2 |

| Molecular Formula | C20H20N2O2S |

| Molecular Weight | 352.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that compounds containing thiophene and pyridine derivatives often exhibit significant biological activities, including antimicrobial, anticancer, and antiviral properties. The specific biological activities attributed to This compound are summarized below:

Anticancer Activity

Studies have shown that similar compounds with thiophene and pyridine structures demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit proliferation in breast cancer cells (MCF-7) and leukemia cell lines (CCRF-CEM) with IC50 values ranging from nanomolar to micromolar concentrations .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through its interaction with bacterial cell membranes. Similar derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, indicating a promising spectrum of activity .

Antiviral Activity

Thiophene-containing compounds have been investigated for their antiviral properties, particularly against RNA viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

The mechanisms by which This compound exerts its biological effects may include:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation or viral replication.

- Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways critical for cell survival and proliferation.

- Membrane Disruption : Altering the integrity of microbial membranes leading to cell lysis.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds similar to This compound :

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related compounds against various cancer cell lines, reporting IC50 values that suggest significant anticancer potential .

- Antimicrobial Screening : Another research project assessed the antimicrobial activity of thiophene derivatives, revealing effective inhibition against several bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range .

- In Vivo Studies : Animal model studies are necessary to confirm the therapeutic potential observed in vitro and assess pharmacokinetics and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.